(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the tetrahydroisoquinoline class. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. It is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and a suitable amine precursor.
Cyclization: The intermediate formed undergoes cyclization to yield the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production methods for (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, ketones, carboxylic acids, and other functionalized derivatives.
Scientific Research Applications
(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the 3,4-dimethoxy substitution, resulting in different biological activities.
1-(3,4-Dimethoxyphenyl)-2-aminopropane: Shares the 3,4-dimethoxybenzyl group but has a different core structure.
Uniqueness
(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct biological and chemical properties.
Biological Activity
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₁O₂
- Molecular Weight : 295.39 g/mol
- SMILES Notation : COC1=CC=C(C=C1)C[C@@H]2CC[N@@]1(C)CCc3c[nH]c4cc(C)cc(c4c3C)C2=C1
Antiviral Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antiviral properties. A study demonstrated that certain THIQ analogs could inhibit the CXCR4 receptor function, which is crucial for HIV entry into host cells. The compound showed an IC₅₀ value of approximately 0.035 μM against HIV-1 IIIB strains in peripheral blood mononuclear cells (PBMCs), indicating potent antiviral activity with minimal cytotoxicity (TC₅₀ > 47 μM) .
Neuroprotective Effects
Tetrahydroisoquinolines are also noted for their neuroprotective effects. They have been shown to exert antioxidant properties and modulate neuroinflammatory pathways. In various models of neurodegenerative diseases, these compounds demonstrated the ability to reduce oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Anticancer Potential
The anticancer activity of THIQ derivatives has been explored in various studies. Compounds within this class have shown the ability to induce apoptosis in cancer cell lines through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance, one study reported that specific THIQ compounds could inhibit the proliferation of breast cancer cells with IC₅₀ values ranging from 5 to 15 μM .
The biological activities of this compound are attributed to several mechanisms:
- Receptor Modulation : The compound acts as an antagonist at certain G-protein coupled receptors (GPCRs), particularly CXCR4.
- Oxidative Stress Reduction : It enhances the cellular antioxidant defenses by upregulating endogenous antioxidant enzymes.
- Apoptotic Pathways : Induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Case Studies and Research Findings
Properties
CAS No. |
60672-47-1 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-13(12-18(17)21-2)11-16-15-6-4-3-5-14(15)9-10-19-16/h3-8,12,16,19H,9-11H2,1-2H3/t16-/m0/s1 |
InChI Key |
OINUIVDXTPPAHH-INIZCTEOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC=CC=C3CCN2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC=CC=C3CCN2)OC |
Origin of Product |
United States |
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